The synthesis of Methyl 4-(bromomethyl)-2,5-difluorobenzoate starts with methyl 4-((tert-butoxycarbonyl)amino)-2,6-difluorobenzoate. [] This starting material undergoes alkylation by treatment with sodium hydride (NaH) and an alkyl halide (methyl iodide for the methyl derivative) to introduce the N10-substituent. [] Subsequent hydrolysis of the methyl ester yields the corresponding carboxylic acid. []
Methyl 4-(bromomethyl)-2,5-difluorobenzoate is primarily used in multi-step synthesis processes. After the introduction of the N10-substituent and hydrolysis to the corresponding acid, the compound is typically coupled with diethyl L-glutamate. [] Further deprotection steps, often using a mild alkali, are then employed to yield the desired target compound. []
The primary application of Methyl 4-(bromomethyl)-2,5-difluorobenzoate is in the synthesis of difluoro-substituted quinazoline-based thymidylate synthase (TS) inhibitors. [] These inhibitors have potential for use in cancer treatment due to their ability to disrupt DNA synthesis. [] Although the difluoro analogues were less potent TS inhibitors compared to their non-fluorinated counterparts, most demonstrated similar cytotoxicity. [] This suggests potential for future development and optimization of these compounds for therapeutic applications.
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.:
CAS No.: 147075-91-0